molecular formula C17H26O2 B14345146 3-Hydroxy-1-phenylundecan-1-one CAS No. 92573-01-8

3-Hydroxy-1-phenylundecan-1-one

Cat. No.: B14345146
CAS No.: 92573-01-8
M. Wt: 262.4 g/mol
InChI Key: SVEMKPLOJJOELY-UHFFFAOYSA-N
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Description

3-Hydroxy-1-phenylundecan-1-one is an organic compound with the molecular formula C_17H_26O_2 It is a ketone with a hydroxyl group and a phenyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-phenylundecan-1-one typically involves the reaction of 1-phenylundecan-1-one with a hydroxylating agent. One common method is the hydroxylation of 1-phenylundecan-1-one using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-phenylundecan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-phenylundecan-1-one.

    Reduction: The ketone group can be reduced to form 3-hydroxy-1-phenylundecanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: 1-Phenylundecan-1-one

    Reduction: 3-Hydroxy-1-phenylundecanol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

3-Hydroxy-1-phenylundecan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-phenylundecan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-1-phenylpropan-1-one
  • 3-Hydroxy-1-phenylbutan-1-one
  • 3-Hydroxy-1-phenylpentan-1-one

Uniqueness

3-Hydroxy-1-phenylundecan-1-one is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, boiling point, and reactivity, making it suitable for specific applications that shorter-chain compounds may not be able to fulfill.

Properties

CAS No.

92573-01-8

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

3-hydroxy-1-phenylundecan-1-one

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-6-10-13-16(18)14-17(19)15-11-8-7-9-12-15/h7-9,11-12,16,18H,2-6,10,13-14H2,1H3

InChI Key

SVEMKPLOJJOELY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC(=O)C1=CC=CC=C1)O

Origin of Product

United States

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